

Comprehensive Characterization of 4-Chloro-6-iodoquinoline-3-carbonitrile: A Spectroscopic Guide

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Compound of Interest

Compound Name:	4-Chloro-6-iodoquinoline-3-carbonitrile
CAS No.:	214483-20-2
Cat. No.:	B3034737

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Introduction & Chemical Identity

4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a critical heterocyclic building block used extensively in the synthesis of irreversible protein kinase inhibitors (e.g., EGFR, HER2, and Src inhibitors). Its unique substitution pattern—featuring a reactive chlorine at the C4 position and an iodine atom at C6—allows for orthogonal functionalization. The C4-chlorine is susceptible to nucleophilic aromatic substitution (S_NAr) by anilines, while the C6-iodine serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

Core Identity Data

Parameter	Value
IUPAC Name	4-Chloro-6-iodoquinoline-3-carbonitrile
CAS Number	214483-20-2
Molecular Formula	C ₁₀ H ₄ ClIN ₂
Molecular Weight	314.51 g/mol
Appearance	Off-white to yellow solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in CH ₂ Cl ₂

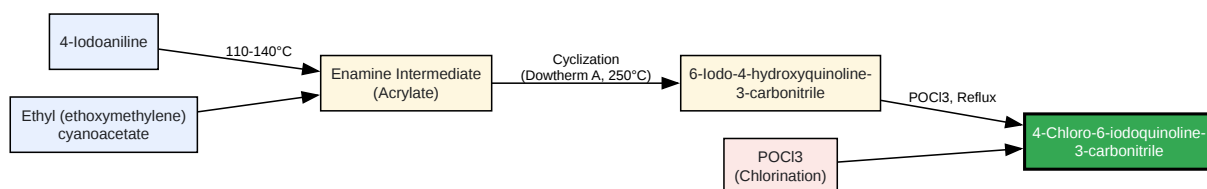
Synthesis & Isolation Context

Understanding the synthesis is vital for interpreting the spectroscopic data, particularly for identifying potential impurities (e.g., unreacted POCl₃, hydrolyzed 4-hydroxy intermediate).

Standard Synthetic Route:

- Condensation: Reaction of 4-iodoaniline with ethyl (ethoxymethylene)cynoacetate to form an enamine intermediate.
- Cyclization: Thermal cyclization (Dowtherm A, ~250°C) yields 6-iodo-4-hydroxyquinoline-3-carbonitrile.
- Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the C4-hydroxyl (tautomeric oxo) group to the C4-chloride.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway for the production of **4-Chloro-6-iodoquinoline-3-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8]

The ^1H NMR spectrum is the primary tool for structural validation. The quinoline ring protons exhibit a characteristic splitting pattern confirming the 6,4,3-substitution.

^1H NMR Data (400 MHz, DMSO- d_6)

Shift (δ ppm)	Multiplicity	Integration	Coupling Constant (J)	Assignment	Structural Context
9.21	Singlet (s)	1H	-	H-2	Most deshielded; adjacent to N and CN.
8.64*	Doublet (d)	1H	~ 2.0 Hz	H-5	meta-coupled to H-7; peri-effect from C4-Cl.
8.32	Doublet of Doublets (dd)	1H	J = 8.4, 1.8 Hz	H-7	Coupled to H-8 (ortho) and H-5 (meta).
7.94	Doublet (d)	1H	J = 8.8 Hz	H-8	ortho-coupled to H-7.

*Note: H-5 may appear as a multiplet or broadened doublet depending on resolution (reported as 8.59–8.68 m in some literature).

Detailed Assignment Logic

- H-2 (9.21 ppm): This proton is singlet because there are no protons on C3 or N1. It is extremely deshielded due to the electron-withdrawing nature of the adjacent nitrile group (C3-CN) and the pyridine-like nitrogen.
- H-5 (8.64 ppm): Located at the C5 position. It typically shows a small meta-coupling (J ~2 Hz) to H-7. It is deshielded by the magnetic anisotropy of the C4-Cl bond and the iodine at C6.
- H-7 (8.32 ppm): The "middle" proton on the benzene ring. It splits into a doublet of doublets due to ortho-coupling with H-8 (J ~9 Hz) and meta-coupling with H-5 (J ~2 Hz).
- H-8 (7.94 ppm): The proton adjacent to the ring nitrogen. It appears as a doublet due to ortho-coupling with H-7.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of halogen atoms (Chlorine and Iodine) through specific isotopic patterns.

ESI-MS Data[9][10]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode $[M+H]^+$
- Calculated Monoisotopic Mass: 313.91 g/mol
- Observed Peaks:

m/z (Observed)	Ion Identity	Relative Intensity	Interpretation
314.9	$[M(^{35}\text{Cl})+H]^+$	100%	Base peak containing ^{35}Cl isotope.
316.9	$[M(^{37}\text{Cl})+H]^+$	~33%	Isotope peak containing ^{37}Cl .

Diagnostic Feature: The 3:1 intensity ratio between the peaks at m/z 315 and 317 is the definitive signature of a mono-chlorinated compound. The iodine atom (monoisotopic ^{127}I) does not add complexity to the isotope pattern but significantly increases the mass defect.

Infrared (IR) Spectroscopy[1]

IR spectroscopy is useful for confirming the functional groups, specifically the nitrile and the aromatic system.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
2225 – 2235	v(C≡N)	Nitrile	Sharp, characteristic band for conjugated nitriles.
1580 – 1480	v(C=C), v(C=N)	Quinoline Ring	Series of sharp bands indicating aromaticity.
1000 – 1100	v(C-Cl) / Ar-I	Aromatic Halides	Fingerprint region bands; C-Cl usually ~1050-1090 cm ⁻¹ . [1] [2] [3]
3050 – 3100	v(C-H)	Aromatic C-H	Weak bands above 3000 cm ⁻¹ .

Experimental Protocol: Preparation for Analysis

To ensure spectroscopic accuracy, the compound must be free of the 4-hydroxy intermediate and residual POCl₃.

Purification Protocol (Pre-Analysis)

- Quenching: Upon completion of chlorination, cool the reaction mixture and carefully pour into ice-water/sodium bicarbonate solution. Caution: Exothermic hydrolysis of POCl₃.
- Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.
- Washing: Wash the organic phase with 5% NaHCO₃ (to remove acid) and Brine.
- Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

- Recrystallization (Optional): If the H-2 peak in NMR is not sharp or if broad OH peaks appear, recrystallize from Ethyl Acetate/Hexanes to remove the 4-hydroxy impurity.

Sample Preparation for NMR[6][8]

- Solvent: DMSO-d₆ is the preferred solvent due to the compound's limited solubility in CDCl₃.
- Concentration: ~5-10 mg in 0.6 mL solvent.
- Reference: Calibrate chemical shifts to the residual DMSO pentet at 2.50 ppm.

References

- Preparation of **4-chloro-6-iodoquinoline-3-carbonitrile** (Example 66, Step 1)
- Synthesis of 3-Cyanoquinoline Derivatives (General Methods)
 - Source: Boschelli, D. H. et al. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines." J. Med.[4] Chem.1998, 41, 4365–4377. (Related chemistry for quinoline core construction).
 - URL:[[Link](#)]
- Use as Intermediate for Kinase Inhibitors
 - Source: U.S. Patent 6,002,008.[5] "Substituted 3-cyano quinolines."
 - URL
 - Relevance: Describes the reaction of **4-chloro-6-iodoquinoline-3-carbonitrile** with anilines to form active inhibitors.

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